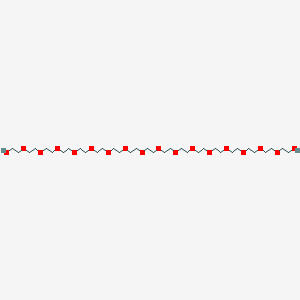

HO-Peg17-OH

Overview

Description

HO-Peg17-OH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

HO-Peg17-OH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of HO-Peg17-OH is 766.91 and its formula is C34H70O18 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis

PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

HO-Peg17-OH is an oil-like substance . It is white to off-white in color . It has a solubility of 100 mg/mL in DMSO . The storage conditions are at 4°C, sealed storage, away from moisture and light .Scientific Research Applications

HO-Peg17-OH is a type of polyethylene glycol (PEG) molecule . PEGs are known for their excellent biocompatibility, low toxicity, and low immunogenicity . They are widely used in the biomedical field due to these properties .

-

Scientific Field: Drug Development

- Application Summary : HO-Peg17-OH can be used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural proteolysis machinery .

- Methods of Application : The HO-Peg17-OH molecule is used to connect a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This forms a PROTAC molecule that can bind to the target protein and the E3 ligase simultaneously, leading to ubiquitination and subsequent degradation of the target protein .

- Results or Outcomes : The use of HO-Peg17-OH in PROTACs can lead to the selective degradation of target proteins, which has potential applications in treating diseases caused by harmful proteins .

-

Scientific Field: Biomedical Engineering

- Application Summary : HO-Peg17-OH, like other PEG molecules, can be used in the creation of hydrogels . These hydrogels can be used in various medical scenarios, such as surgical wound closure and hemostasis .

- Methods of Application : Hydrogels are created by cross-linking PEG molecules like HO-Peg17-OH in a water-rich environment . The resulting material is soft, elastic, and highly biocompatible .

- Results or Outcomes : PEG-based hydrogels have been successfully used in various surgical scenarios, demonstrating their potential as a valuable tool in biomedical engineering .

-

Scientific Field: Nanotechnology

- Application Summary : HO-Peg17-OH can be used in the creation of nanoparticles for drug delivery . The PEGylation of nanoparticles can improve their stability, biocompatibility, and ability to evade the immune system .

- Methods of Application : HO-Peg17-OH can be attached to the surface of nanoparticles through various chemical reactions . This process, known as PEGylation, can help to shield the nanoparticles from the immune system and increase their circulation time in the body .

- Results or Outcomes : PEGylated nanoparticles have been shown to have improved drug delivery efficiency in various studies .

-

Scientific Field: Bioconjugation

- Application Summary : HO-Peg17-OH can be used in bioconjugation, which is the process of chemically linking two biomolecules together . This can be useful in a variety of research and therapeutic applications .

- Methods of Application : HO-Peg17-OH can be used as a linker molecule in bioconjugation reactions . It can be attached to one biomolecule through its hydroxyl group, and then the other end of the PEG chain can be attached to the second biomolecule .

- Results or Outcomes : Bioconjugates created using PEG linkers like HO-Peg17-OH can have improved stability, solubility, and functionality compared to the individual biomolecules .

-

Scientific Field: Chromatography

- Application Summary : HO-Peg17-OH, like other PEG molecules, can be used in chromatography . Chromatography is a technique used to separate mixtures of substances into their individual components .

- Methods of Application : In chromatography, HO-Peg17-OH can be used as a stationary phase . The mixture to be separated is carried by a moving gas or liquid phase through the stationary phase, which is coated with HO-Peg17-OH . Different components of the mixture are caught by the stationary phase to different extents and thus move through the system at different rates, leading to their separation .

- Results or Outcomes : The use of HO-Peg17-OH in chromatography can lead to the effective separation of complex mixtures, which is crucial in many areas of scientific research .

Safety And Hazards

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIELXDCPHZJHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881039 | |

| Record name | PEG-17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HO-Peg17-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

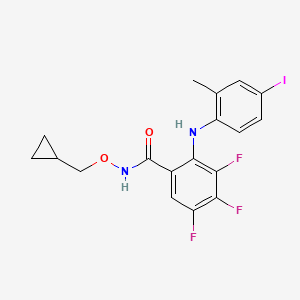

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

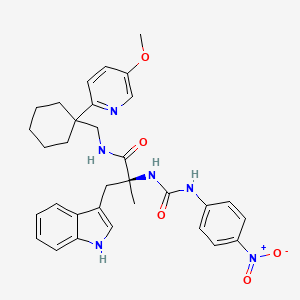

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

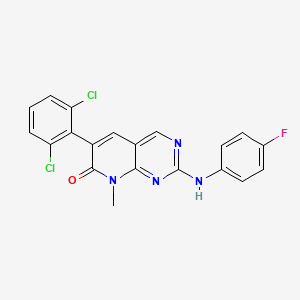

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)